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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the mouse leptin

fragment LEP(116-130) and full-length mouse leptin. The information presented is based on

experimental data from peer-reviewed scientific literature, offering a valuable resource for

researchers investigating metabolic diseases and developing novel therapeutic agents.

Executive Summary
Full-length leptin is a 16 kDa hormone that plays a critical role in regulating energy

homeostasis, primarily through its interaction with the long-form leptin receptor (LepRb) in the

hypothalamus. The synthetic peptide fragment, LEP(116-130), corresponding to amino acids

116-130 of the native mouse leptin, has also demonstrated biological activity in mouse models

of obesity. While both molecules can induce weight loss and reduce food intake, their potency

and potential mechanisms of action exhibit notable differences. Experimental evidence

suggests that LEP(116-130) is significantly less potent than full-length leptin. A key distinction

lies in their interaction with the leptin receptor; while full-length leptin's effects are mediated

through LepRb, some studies suggest that LEP(116-130) may exert its effects, at least in part,

through a LepRb-independent pathway. Recent findings, however, indicate that LEP(116-130)

can activate downstream signaling molecules common to the leptin pathway, such as STAT3

and PI3K.
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The following tables summarize the quantitative data from studies comparing the effects of

LEP(116-130) and full-length leptin on key metabolic parameters in leptin-deficient ob/ob mice.

Table 1: Comparison of Efficacy on Body Weight and Food Intake in ob/ob Mice

Parameter LEP(116-130) Full-Length Leptin Reference

Dosage
1 mg/day

(intraperitoneal)

10 µ g/day

(intraperitoneal)
[1][2]

Treatment Duration 28 days 33 days [1]

Change in Body

Weight
-3.43% ~ -40% [1]

Reduction in Food

Intake
~15% ~40% (stabilized) [1]

Note: The data for full-length leptin's effect on body weight and food intake in the study by

Grasso et al. (1997) is a qualitative comparison to previously published data.

Experimental Protocols
Study of LEP(116-130) Efficacy in ob/ob Mice (Grasso et
al., 1997)

Animal Model: Female C57BL/6J ob/ob mice.

Treatment: Daily intraperitoneal (i.p.) injections of 1 mg of LEP-(116-130) peptide amide for

28 consecutive days.

Control Group: Received daily i.p. injections of the vehicle.

Parameters Measured: Body weight was recorded daily. Food intake was also monitored.

Key Findings: LEP-(116-130) administration resulted in a significant reduction in body weight

gain compared to the vehicle-injected control group. Specifically, after 28 days, the mice

treated with LEP-(116-130) showed a 3.43% weight loss relative to their initial body weight,
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while the control group gained a significant amount of weight. Food intake was also reduced

by approximately 15% in the peptide-treated group.[1]

General Protocol for Full-Length Leptin Efficacy Studies
in ob/ob Mice

Animal Model: Leptin-deficient ob/ob mice are a standard model.

Treatment: Recombinant full-length mouse leptin is typically administered via daily

intraperitoneal or subcutaneous injections, or through continuous infusion using osmotic

mini-pumps. Dosages can vary, but studies have shown effects with doses as low as 1-5

µg/g of body weight per day.

Parameters Measured: Key readouts include changes in body weight, daily food and water

consumption, and analysis of blood parameters such as glucose and insulin levels.

Expected Outcomes: Administration of full-length leptin to ob/ob mice is expected to cause a

significant and dose-dependent decrease in body weight and food intake, and an

amelioration of hyperglycemia and hyperinsulinemia.[3][4]

Signaling Pathways and Mechanisms of Action
Full-length leptin binding to LepRb initiates a cascade of intracellular signaling events. The

primary and most well-studied of these is the Janus kinase 2 (JAK2)-Signal Transducer and

Activator of Transcription 3 (STAT3) pathway. Upon leptin binding, JAK2 autophosphorylates

and then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating

docking sites for STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus

to regulate the transcription of target genes, including pro-opiomelanocortin (POMC) and

agouti-related peptide (AgRP), which are critical for appetite regulation. Leptin also activates

other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is

also implicated in the regulation of food intake and glucose homeostasis.[5][6]

Interestingly, while some evidence suggests that LEP(116-130) may not require the long form

of the leptin receptor (LepRb) for its in vivo effects on energy balance, other studies have

shown that this peptide fragment can activate key downstream signaling molecules of the leptin

pathway.[7][8] Specifically, it has been demonstrated that LEP(116-130) administration leads to
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the phosphorylation and activation of both STAT3 and Akt (a downstream effector of PI3K).[1]

This suggests that while the initial interaction at the receptor level may differ from full-length

leptin, the peptide fragment can still converge on similar intracellular signaling cascades to

exert its biological effects.
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Caption: Signaling pathway of full-length leptin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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